Bistratamide E is a cyclic hexapeptide derived from the marine ascidian Lissoclinum bistratum. It belongs to a class of compounds known for their diverse biological activities, including anticancer properties. Bistratamide E, along with its analogs, has garnered interest in the field of medicinal chemistry due to its unique structure and potential therapeutic applications.
Bistratamide E was first isolated from the marine organism Lissoclinum bistratum, which is known to produce various bioactive compounds. The extraction process typically involves solvent extraction followed by chromatographic techniques to purify the compound. The structural elucidation of Bistratamide E was achieved using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its molecular formula and structure .
Bistratamide E is classified as a cyclic hexapeptide, characterized by its unique arrangement of amino acids and heterocyclic structures, specifically containing thiazole and oxazole rings. This classification places it among compounds that exhibit significant biological activities, particularly in cancer research.
The total synthesis of Bistratamide E has been achieved using biomimetic approaches that mimic natural biosynthetic pathways. The synthesis typically involves multiple steps, including the formation of key thiazole and oxazole substructures.
Bistratamide E has a complex molecular structure characterized by a cyclic arrangement of six amino acids with specific modifications. The presence of thiazole and oxazole rings contributes to its unique properties.
The molecular formula for Bistratamide E is C₁₈H₂₃N₅O₄S, indicating the presence of nitrogen and sulfur atoms that are crucial for its biological activity. Spectroscopic data such as nuclear magnetic resonance and high-resolution mass spectrometry have been utilized for structural confirmation .
Bistratamide E undergoes various chemical reactions that are essential for its synthesis and potential modifications. Key reactions include:
The synthetic pathways often require specific reagents under controlled conditions to ensure high selectivity and yield. For instance, the use of phosphine derivatives in cascade reactions exemplifies the intricate nature of these chemical transformations .
The mechanism of action for Bistratamide E involves interaction with cellular targets that disrupt normal cellular functions, particularly in cancer cells. The compound is believed to inhibit cell proliferation through various pathways, including apoptosis induction.
Research indicates that Bistratamide E exhibits cytotoxic effects against several human tumor cell lines, highlighting its potential as an anticancer agent. Mechanistic studies suggest that it may interfere with microtubule dynamics or other critical cellular processes .
Bistratamide E is typically obtained as a colorless amorphous solid. Its solubility in organic solvents like dichloromethane and methanol facilitates purification during synthesis.
The compound exhibits stability under acidic conditions but may undergo hydrolysis in more basic environments. Its unique structural features contribute to its reactivity in various chemical transformations. Relevant data includes:
Bistratamide E has significant scientific uses primarily in medicinal chemistry and pharmacology. Its potential applications include:
Marine cyclic peptides represent a structurally diverse class of natural products with significant pharmacological potential. Among these, Bistratamide E stands out as a prototypical azole-containing cyclic hexapeptide isolated from ascidians. Characterized by its heterocyclic thiazole and oxazole rings and metal-binding properties, this compound exemplifies the chemical ingenuity of marine organisms. Unlike ribosomal peptides, Bistratamide E derives from modified amino acid residues cyclized into a macrocyclic scaffold, enabling unique bioactivities through conformational constraint. Its discovery has fueled research into marine-derived anticancer agents and symbiotic biosynthesis pathways [1] [5].
Bistratamide E is exclusively sourced from the colonial ascidian Lissoclinum bistratum (Phylum: Chordata; Class: Ascidiacea; Order: Aplousobranchia; Family: Didemnidae). This filter-feeding marine invertebrate inhabits tropical reef ecosystems, notably in the Coral Triangle region surrounding the Philippines and Papua New Guinea. Colonies form gelatinous mats on coral substrates, housing obligate cyanobacterial symbionts (Prochloron spp.) within their tunic matrix. Crucially, Prochloron is implicated in bistratamide biosynthesis via non-ribosomal peptide synthetase (NRPS) pathways, though direct evidence remains elusive due to unculturability of the symbiont. Specimens yielding Bistratamide E were collected at 10–15m depths, where ecological pressures drive secondary metabolite production [3] [5] [7].
Table 1: Taxonomic Classification of Bistratamide E's Source Organism
Taxonomic Rank | Classification | Functional Significance |
---|---|---|
Kingdom | Animalia | Multicellular heterotrophic host |
Phylum | Chordata | Unique evolutionary position |
Class | Ascidiacea | Tunicate marine invertebrates |
Order | Aplousobranchia | Colonial ascidians |
Family | Didemnidae | Prolific producers of cyanobactins |
Species | Lissoclinum bistratum | Bistratamide E producer |
Symbiont | Prochloron spp. | Putative biosynthetic origin |
Bistratamide E functions as a chemical defense molecule against predation, fouling organisms, and microbial infections in coral reef habitats. Field observations indicate reduced predation on bistratamide-producing ascidians, suggesting a deterrent effect. Additionally, the peptide's zinc-binding capacity (demonstrated in related bistratamides) may regulate metal ion concentrations in the host-symbiont system. Ecologically, this chelation could mitigate oxidative stress or modulate metalloenzyme activity in the symbiont. From a pharmacological perspective, Bistratamide E exhibits moderate cytotoxicity (GI₅₀ 3.7 μM) against human colon carcinoma (HCT-116) cells, indicative of its interference with eukaryotic cell proliferation—a property potentially derived from its ecological defensive role [1] [3] [7].
Table 2: Biological Activities of Bistratamide E and Related Compounds
Activity Type | Mechanism/Effect | Biological Significance |
---|---|---|
Cytotoxicity | HCT-116 inhibition (GI₅₀ 3.7 μM) | Anticancer potential |
Metal Binding | Zn²⁺ chelation (NMR-confirmed) | Ecological metal homeostasis |
Chemical Defense | Predator deterrence | Survival advantage in reefs |
Biosynthetic Role | Symbiont-mediated production | Host-microbe coevolution |
Bistratamide E belongs to the cyanobactin family of ribosomally synthesized and post-translationally modified peptides (RiPPs). Its structure comprises six residues: two thiazole rings, one oxazoline ring, and three standard amino acids (valine, isoleucine, and alanine derivatives), cyclized into a 19-membered ring. Key features include:
Table 3: Structural Features of Select Bistratamides
Compound | Molecular Formula | Heterocycles Present | Amino Acid Residues |
---|---|---|---|
Bistratamide E | C₂₆H₃₄N₆O₅S₂ | 2 thiazole, 1 oxazoline | Val, Ile, Ala derivatives |
Bistratamide K | C₂₄H₃₀N₆O₄S₂ | 2 thiazole, 1 oxazole | Val, Ala derivatives |
Bistratamide M | C₂₁H₂₄N₆O₄S₂ | 2 thiazole, 1 oxazole | Ala, Ile derivatives |
Bistratamide A | C₂₄H₃₂N₆O₄S₂ | 2 thiazole, 1 oxazoline | Val, Ala derivatives |
The bistratamide series emerged from sequential investigations of Lissoclinum bistratum:
Table 4: Chronological Development of Bistratamide Research
Year | Milestone | Significance |
---|---|---|
1989 | Isolation of Bistratamides A/B | Initial discovery of cytotoxic hexapeptides |
1992 | Characterization of Bistratamides C/D | Expanded structural diversity |
2003 | Identification of Bistratamides E-J | Bistratamide E reported with bioactivity |
2004 | Biomimetic synthesis of Bistratamides E/J | Synthetic accessibility achieved |
2017 | Bistratamides M/N and Zn²⁺ binding studies | Mechanistic insights into metal chelation |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: